molecular formula C11H10FNO4 B6634337 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid

1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid

Cat. No. B6634337
M. Wt: 239.20 g/mol
InChI Key: YXOSQLAQUNAKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid, also known as F-Hbac, is a synthetic amino acid that has gained significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. F-Hbac is a derivative of the natural amino acid proline, and its unique structure has made it an attractive target for researchers interested in developing new drugs and molecular probes.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid is not well understood, but it is believed to function by inhibiting specific protein-protein interactions. 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid can bind to specific sites on proteins and disrupt the interactions between these proteins, leading to downstream effects on various biological processes.
Biochemical and Physiological Effects:
1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid can inhibit the activity of specific enzymes and modulate the function of ion channels. In vivo studies have shown that 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid can reduce inflammation and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid is its high purity and stability. 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid can be easily synthesized in large quantities and is stable under a variety of conditions. However, one limitation of 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid. One area of interest is in the development of new drugs and therapies targeting specific protein-protein interactions. 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid can be used to identify potential drug targets and to develop new drugs that can modulate these targets. Another area of interest is in the development of new molecular probes for imaging and diagnostic applications. 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid can be incorporated into imaging agents and used to visualize specific biological processes in vivo. Finally, there is potential for 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid to be used in the development of new materials with specific properties, such as self-healing materials or materials with specific catalytic activity.

Synthesis Methods

The synthesis of 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid can be achieved through a multistep process starting from commercially available starting materials. The first step involves the protection of the carboxylic acid group of proline using a suitable protecting group. This is followed by the introduction of a fluorine atom at the 2-position of the benzoyl group using a fluorinating reagent. The final step involves the deprotection of the carboxylic acid group to yield 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid in high yield and purity.

Scientific Research Applications

1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid has been used extensively in scientific research as a molecular probe to study various biological processes. One of the key applications of 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid is in the study of protein-protein interactions. 1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid can be incorporated into peptides and proteins and used to probe the interactions between these molecules. This has led to the development of new drugs and therapies targeting specific protein-protein interactions.

properties

IUPAC Name

1-(2-fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO4/c12-7-2-1-3-8(14)9(7)10(15)13-4-6(5-13)11(16)17/h1-3,6,14H,4-5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOSQLAQUNAKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2F)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-6-hydroxybenzoyl)azetidine-3-carboxylic acid

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